Isopropyl-d7-amine

Quantitative Mass Spectrometry Stable Isotope Dilution Analytical Method Validation

Isopropyl-d7-amine is a perdeuterated analog of isopropylamine, where all seven non-exchangeable hydrogen atoms are replaced by deuterium (chemical formula CD₃CD(NH₂)CD₃). This compound belongs to the class of stable isotope-labeled internal standards, characterized by a molecular weight of 66.15 g/mol and a mass shift of M+7 relative to the unlabeled parent compound.

Molecular Formula C3H9N
Molecular Weight 66.15 g/mol
CAS No. 106658-09-7
Cat. No. B117126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-d7-amine
CAS106658-09-7
Synonyms2-Propan-1,1,1,2,3,3,3-d7-amine; 
Molecular FormulaC3H9N
Molecular Weight66.15 g/mol
Structural Identifiers
SMILESCC(C)N
InChIInChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D
InChIKeyJJWLVOIRVHMVIS-YYWVXINBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-d7-amine (CAS 106658-09-7): Stable Isotope-Labeled Aliphatic Amine for Quantitative Analytical and Metabolic Tracing Applications


Isopropyl-d7-amine is a perdeuterated analog of isopropylamine, where all seven non-exchangeable hydrogen atoms are replaced by deuterium (chemical formula CD₃CD(NH₂)CD₃) [1]. This compound belongs to the class of stable isotope-labeled internal standards, characterized by a molecular weight of 66.15 g/mol and a mass shift of M+7 relative to the unlabeled parent compound . As an isotopically labeled small-molecule amine, it is primarily employed as an internal standard in quantitative mass spectrometry workflows and as a tracer in metabolic pathway elucidation studies .

Procurement Alert: Why Isopropyl-d7-amine Cannot Be Replaced by Unlabeled Isopropylamine or Alternative Deuterated Amines in Validated Analytical Workflows


Substituting Isopropyl-d7-amine with unlabeled isopropylamine or with alternative deuterated amines (e.g., hexadeuterated analogs or structurally distinct deuterated amines such as dimethylamine-d6) fundamentally compromises analytical accuracy due to three non-interchangeable technical specifications. First, the M+7 mass shift of Isopropyl-d7-amine provides a defined mass difference of 7 Da from the unlabeled analyte (M = 59.11 g/mol for isopropylamine), ensuring baseline mass resolution in single quadrupole and triple quadrupole MS instruments without isotopic peak overlap . Second, the isotopic purity specification of 98 atom % D quantifies the proportion of fully labeled molecules, with lower purity grades introducing unlabeled or partially labeled contaminants that distort isotope dilution calibration curves . Third, deuterated internal standards exhibit a chromatographic isotope effect—subtle retention time shifts on reversed-phase LC columns—which must be matched to the specific deuteration pattern and degree of substitution for proper peak integration .

Quantitative Differentiation Evidence: Isopropyl-d7-amine Technical Specifications Versus Comparator Compounds


Isotopic Purity Specification: 98 atom % D Enables Validated Isotope Dilution Quantification

Isopropyl-d7-amine is supplied with a certified isotopic purity of 98 atom % D, as documented in the Sigma-Aldrich product specification . In stable isotope dilution mass spectrometry (SID-MS), the isotopic purity of the internal standard directly determines the lower limit of quantification (LLOQ) and calibration linearity. Partially labeled contaminants (e.g., M+6, M+5 species) contribute to background signal at the analyte’s nominal mass, systematically biasing quantification results .

Quantitative Mass Spectrometry Stable Isotope Dilution Analytical Method Validation

Mass Shift Differentiation: M+7 Delta Provides Unambiguous MS Resolution from Endogenous Isopropylamine

Isopropyl-d7-amine exhibits a nominal mass shift of M+7 relative to unlabeled isopropylamine (m/z 59 → m/z 66 for the [M+H]⁺ ion) . This 7 Da difference is derived from the complete deuteration of all seven non-exchangeable hydrogen positions in the isopropyl and amine moieties [1]. In contrast, hexadeuterated isopropylamine (isopropyl-d6-amine) yields an M+6 shift, while perdeuterated dimethylamine-d6 provides only an M+6 shift with a structurally distinct fragmentation pattern.

LC-MS/MS Selected Reaction Monitoring Internal Standard Calibration

Physical Property Verification: Density and Boiling Point Values Enable Accurate Volumetric Preparation

The density of Isopropyl-d7-amine is specified as 0.775 g/mL at 25 °C, with a boiling point of 33–34 °C . These values differ from unlabeled isopropylamine (density: 0.689 g/mL at 20 °C; boiling point: 32.4 °C) due to the increased molecular mass from deuterium substitution. Alternative deuterated amine standards possess distinct physical properties (e.g., Isopropyl-d6-amine: density 0.762 g/mL; alternative deuterated amine derivatives: density ranges from 0.762 to 0.914 g/mL) .

Analytical Standard Preparation Volumetric Dosing Method Transfer

Chromatographic Isotope Effect: Deuterium-Induced Retention Time Shift Requires Compound-Specific Method Validation

Deuterated compounds exhibit a chromatographic isotope effect (CIE) on reversed-phase LC columns, where the deuterated analog elutes slightly earlier than the unlabeled compound due to weaker hydrophobic interactions with the stationary phase . For Isopropyl-d7-amine, the perdeuteration of all seven non-exchangeable hydrogens maximizes this retention time shift relative to partially deuterated analogs. The magnitude of CIE is both deuteration-degree-dependent and compound-specific, precluding generic substitution of one deuterated amine internal standard for another without re-validation of peak integration parameters .

LC-MS Method Development Peak Integration Stable Isotope Labeling

Recommended Deployment Scenarios: Where Isopropyl-d7-amine Delivers Quantifiable Analytical Advantage


Quantitative LC-MS/MS Assays for Isopropylamine in Biological Matrices (Plasma, Urine, Tissue Homogenates)

In bioanalytical method development for quantifying endogenous or drug-derived isopropylamine, Isopropyl-d7-amine serves as the optimal stable isotope-labeled internal standard (SIL-IS). The M+7 mass shift (66.15 g/mol) ensures complete baseline resolution from the unlabeled analyte (59.11 g/mol) and from its natural ¹³C and ¹⁵N isotopologues, which are present at M+1 and M+2 positions [1]. The certified isotopic purity of 98 atom % D minimizes the contribution of unlabeled signal to the analyte channel, supporting lower limits of quantification required for pharmacokinetic and toxicokinetic studies .

Metabolic Pathway Tracing Studies Requiring Definitive Identification of Isopropylamine as a Metabolite

As demonstrated in the identification of isopropylamine as a urinary metabolite of propranolol in dogs, deuterated isopropylamine enables unambiguous mass spectrometric differentiation between administered-drug-derived metabolites and endogenous amine background [1]. The specificity provided by stable isotope labeling allows researchers to confirm the metabolic origin of isopropylamine using criteria including two specific fragment ions, relative ion intensity ratios, and retention time matching against an authentic reference standard [1]. Isopropyl-d7-amine provides the same analytical specificity for contemporary metabolism studies.

Analytical Chemistry Method Development and Inter-Laboratory Method Transfer

The availability of fully documented physical property specifications for Isopropyl-d7-amine—including density (0.775 g/mL at 25 °C), boiling point (33–34 °C), and isotopic purity (98 atom % D) [1]—facilitates reproducible preparation of internal standard stock solutions across laboratories. The perdeuterated nature (7 C–D bonds) produces a predictable and documented chromatographic isotope effect on reversed-phase LC columns , enabling method transfer without unexpected shifts in retention time that could compromise automated peak integration. These verified specifications reduce method re-validation burden when protocols are transferred between research sites or contract research organizations.

Pharmacokinetic Studies of Propranolol and Related β-Blockers

Isopropylamine is a known oxidative deamination metabolite of propranolol and other N-isopropylamino-containing β-adrenergic antagonists [1]. In preclinical and clinical pharmacokinetic studies of propranolol and its structural analogs, Isopropyl-d7-amine enables precise quantification of the isopropylamine metabolite fraction using stable isotope dilution LC-MS/MS. The M+7 mass shift eliminates interference from co-eluting endogenous amines and from the natural isotopic distribution of unlabeled isopropylamine, ensuring accurate determination of metabolic clearance pathways and compartmental pharmacokinetic parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl-d7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.